3-(2,4-difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
Starting Materials: 2,4-Difluorobenzyl chloride.
Reaction Conditions: Nucleophilic substitution reaction with the thieno[2,3-d]pyrimidin-4(3H)-one core in the presence of a base such as potassium carbonate.
Formation of the 1,2,4-Oxadiazole Ring
Starting Materials: Thiophene-2-carboxylic acid hydrazide.
Reaction Conditions: Cyclization with an appropriate reagent like phosphoryl chloride to form the 1,2,4-oxadiazole ring.
Final Coupling Reaction
Starting Materials: The intermediate compounds from the previous steps.
Reaction Conditions: Coupling under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
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Formation of the Thieno[2,3-d]pyrimidin-4(3H)-one Core
Starting Materials: 2-Aminothiophene and ethyl acetoacetate.
Reaction Conditions: Cyclization reaction under acidic conditions to form the thieno[2,3-d]pyrimidin-4(3H)-one core.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
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Reduction
- Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
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Substitution
- The difluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.
Materials Science: Its electronic properties could be explored for applications in organic electronics, such as organic field-effect transistors (OFETs).
Biology and Medicine
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, particularly against Mycobacteria.
Anticancer Research: Its ability to interact with specific molecular targets makes it a candidate for anticancer drug development.
Industry
Pharmaceuticals: Used in the development of new therapeutic agents.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 3-(2,4-difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer research, it could interfere with signaling pathways critical for cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one: shares similarities with other thienopyrimidine derivatives and oxadiazole-containing compounds.
Uniqueness
Structural Diversity: The combination of a thieno[2,3-d]pyrimidin-4(3H)-one core with a 1,2,4-oxadiazole ring and a difluorobenzyl group is unique, providing distinct electronic and steric properties.
Biological Activity: Its specific substitutions confer unique biological activities, making it a valuable compound for targeted research applications.
By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Biological Activity
The compound 3-(2,4-difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer and antiparasitic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a thieno[2,3-d]pyrimidine core with various substituents that are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds containing thieno[2,3-d]pyrimidine and oxadiazole moieties exhibit a wide range of biological activities including anticancer, antimicrobial, and antiparasitic properties. The specific compound has shown promising results in various studies.
Anticancer Activity
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Mechanism of Action : The compound has been observed to inhibit various cancer cell lines through multiple pathways:
- Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : The compound activates apoptotic pathways leading to cell death.
- Inhibition of Kinases : It has been reported to inhibit key kinases involved in cancer progression such as EGFR and VEGFR.
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Case Studies :
- In vitro studies demonstrated that the compound exhibits significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values in the low nanomolar range (9.1 nM for MCF-7) .
- A study reported that derivatives of thieno[2,3-d]pyrimidine showed enhanced antiproliferative activity when combined with other pharmacophores .
Antiparasitic Activity
The oxadiazole derivatives have been noted for their antiparasitic effects:
- Compounds similar to the one discussed have shown activity against Trypanosoma brucei and Plasmodium falciparum, the causative agents of sleeping sickness and malaria respectively .
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-d]pyrimidine derivatives is highly influenced by their substituents:
- Fluorine Substitution : The presence of difluorobenzyl enhances lipophilicity and bioavailability.
- Oxadiazole Ring : This moiety contributes to the overall stability and enhances interaction with biological targets.
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
3-[(2,4-difluorophenyl)methyl]-5-methyl-6-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N4O2S2/c1-10-15-19(30-16(10)18-24-17(25-28-18)14-3-2-6-29-14)23-9-26(20(15)27)8-11-4-5-12(21)7-13(11)22/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGRQZGEKJISSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=C(C=C(C=C3)F)F)C4=NC(=NO4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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